N-Ethylmethoxyphenazine ethosulfate
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Overview
Description
N-Ethylmethoxyphenazine ethosulfate is a chemical compound with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol . It belongs to the class of phenazine derivatives, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylmethoxyphenazine ethosulfate typically involves the reaction of 5-ethyl-1-methoxy-5,10-dihydrophenazine with ethyl sulfate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to ensure the compound meets the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethylmethoxyphenazine ethosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced phenazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may require catalysts such as palladium or copper and can be carried out under various conditions, including elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenazine-1-carboxylic acid derivatives, while reduction can yield dihydrophenazine compounds .
Scientific Research Applications
N-Ethylmethoxyphenazine ethosulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Ethylmethoxyphenazine ethosulfate involves its role as an electron shuttle in redox reactions. It can transfer electrons to alternate terminal acceptors, modifying cellular redox states and acting as a cell signal that regulates gene expression patterns . This compound also contributes to biofilm formation and enhances bacterial survival by influencing multiple host cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethylmethoxyphenazine ethosulfate include:
- Phenazine methosulfate
- Phenazine ethosulfate
- Phenazine-1-carboxylic acid
- Pyocyanin
- Chlororaphine
- Iodinin
- Aeruginosin A/B
- Di(2-hydroxy-1-phenazinyl)methane
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct redox properties and biological activities. Its ability to act as an electron shuttle and its bright pigmentation make it particularly valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
C17H20N2O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-ethyl-2-methoxyphenazin-5-ium;ethyl sulfate |
InChI |
InChI=1S/C15H15N2O.C2H6O4S/c1-3-17-14-7-5-4-6-12(14)16-13-10-11(18-2)8-9-15(13)17;1-2-6-7(3,4)5/h4-10H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
XNJXAIDVZAFHPK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=CC(=CC2=NC3=CC=CC=C31)OC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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